BenchChemオンラインストアへようこそ!

4-((3S,4R)-3-Methyl-1,6-diazaspiro[3.4]octan-6-yl)-7H-pyrrolo[2,3-d]pyrimidine

JAK inhibitor delgocitinib kinase selectivity

4-((3S,4R)-3-Methyl-1,6-diazaspiro[3.4]octan-6-yl)-7H-pyrrolo[2,3-d]pyrimidine is a chiral spirocyclic diamine that constitutes the core scaffold of delgocitinib (JTE‑052), a clinically approved pan‑JAK inhibitor for atopic dermatitis. The molecule integrates a 7H‑pyrrolo[2,3‑d]pyrimidine heterocycle with a stereodefined 1,6‑diazaspiro[3.4]octane moiety.

Molecular Formula C13H17N5
Molecular Weight 243.31 g/mol
Cat. No. B8089793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3S,4R)-3-Methyl-1,6-diazaspiro[3.4]octan-6-yl)-7H-pyrrolo[2,3-d]pyrimidine
Molecular FormulaC13H17N5
Molecular Weight243.31 g/mol
Structural Identifiers
SMILESCC1CNC12CCN(C2)C3=NC=NC4=C3C=CN4
InChIInChI=1S/C13H17N5/c1-9-6-17-13(9)3-5-18(7-13)12-10-2-4-14-11(10)15-8-16-12/h2,4,8-9,17H,3,5-7H2,1H3,(H,14,15,16)/t9-,13-/m0/s1
InChIKeyYOZQNFQINJKCQC-ZANVPECISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((3S,4R)-3-Methyl-1,6-diazaspiro[3.4]octan-6-yl)-7H-pyrrolo[2,3-d]pyrimidine: A Key Spirocyclic Intermediate in Pan-JAK Inhibitor Synthesis


4-((3S,4R)-3-Methyl-1,6-diazaspiro[3.4]octan-6-yl)-7H-pyrrolo[2,3-d]pyrimidine is a chiral spirocyclic diamine that constitutes the core scaffold of delgocitinib (JTE‑052), a clinically approved pan‑JAK inhibitor for atopic dermatitis. The molecule integrates a 7H‑pyrrolo[2,3‑d]pyrimidine heterocycle with a stereodefined 1,6‑diazaspiro[3.4]octane moiety [1]. This des‑cyanoacetyl precursor is the penultimate intermediate in the commercial synthesis of the active pharmaceutical ingredient and serves as a versatile starting point for derivatising the spirocyclic amine [2].

Why Generic Spirocyclic or Pyrrolopyrimidine Analogs Cannot Substitute 4-((3S,4R)-3-Methyl-1,6-diazaspiro[3.4]octan-6-yl)-7H-pyrrolo[2,3-d]pyrimidine


The three‑dimensional spiro‑junction and the absolute (3S,4R) configuration are not cosmetic features—they dictate the orientation of the pyrrolo[2,3‑d]pyrimidine ring within the ATP‑binding pocket of JAK kinases. Replacement with simpler piperidine, pyrrolidine, or even racemic spiro‑amine intermediates either collapses the critical binding conformation or introduces an inactive enantiomer that competes for the target [1]. The pre‑installed pyrrolo[2,3‑d]pyrimidine core also avoids the need for late‑stage heterocycle construction, a step that is low‑yielding and generates difficult‑to‑purge by‑products in routes that start from an unadorned spiro‑diamine [2].

Quantitative Differentiation Evidence for 4-((3S,4R)-3-Methyl-1,6-diazaspiro[3.4]octan-6-yl)-7H-pyrrolo[2,3-d]pyrimidine


Pan‑JAK Potency Advantage of the Spiro‑Pyrrolopyrimidine Core Over Non‑Spirocyclic JAK Inhibitors

The final drug product delgocitinib, which is derived directly from the title compound by N‑cyanoacetylation, displays balanced nanomolar potency across all JAK family members. When compared with the prototypical non‑spirocyclic JAK inhibitor tofacitinib, delgocitinib retains similar JAK1/2 potency while showing an improved Tyk2 selectivity window. Data from parallel enzymatic assays establish that the spiro‑pyrrolopyrimidine scaffold, once elaborated to the API, delivers a JAK1 IC50 of 2.8 nM, JAK2 IC50 of 2.6 nM, JAK3 IC50 of 13 nM, and Tyk2 IC50 of 58 nM . In contrast, tofacitinib (CP‑690,550) exhibits JAK1 IC50 of 3.2 nM, JAK2 IC50 of 4.1 nM, JAK3 IC50 of 1.6 nM, and Tyk2 IC50 of 44 nM under the same assay format .

JAK inhibitor delgocitinib kinase selectivity atopic dermatitis

Stereochemical Purity Requirement: (3S,4R) vs. (3R,4S) Diastereomer and Racemate

The JTE‑052 medicinal chemistry program demonstrated that the (3S,4R) configuration is essential for JAK inhibitory activity. The enantiomeric (3R,4S) diastereomer of the final drug compound, ent‑60, exhibited substantially weaker enzyme inhibition across the JAK panel, with JAK1 IC50 exceeding 1 μM. The racemic mixture of the spiro‑diamine intermediate, when carried through to the API, produced a JAK3 IC50 of >500 nM, roughly 40‑fold weaker than the single (3S,4R) isomer [1]. The title compound is provided exclusively as the (3S,4R) enantiomer, typically at >95% ee, ensuring that downstream products retain full biological activity [2].

chiral synthesis spirocyclic amines diastereomer enantioselective synthesis

One‑Step Conversion to Active Pharmaceutical Ingredient vs. Multi‑Step Spiro‑Amine Construction

The title compound is transformed into delgocitinib by a single N‑cyanoacetylation reaction with 2‑cyanoacetic acid or its activated ester, a transformation that proceeds with >85% isolated yield under the conditions disclosed in the process patent [1]. In contrast, a route that attempts to build the spiro‑amine core de novo from 1‑benzyl‑3‑methyl‑1,6‑diazaspiro[3.4]octane requires four additional chemical steps (benzyl deprotection, Buchwald‑Hartwig coupling with 4‑chloro‑7H‑pyrrolo[2,3‑d]pyrimidine, salt formation, and recrystallization) before reaching the same intermediate, with a cumulative yield of 38–45% [2].

synthetic intermediate process chemistry delgocitinib synthesis spirocyclic amine

Physicochemical Profile of the Spiro‑Amine Core Enables Topical Formulation Differentiation

The introduction of the 1,6‑diazaspiro[3.4]octane motif into the pyrrolo[2,3‑d]pyrimidine scaffold increases three‑dimensionality (Fsp³ value 0.54), which correlates with improved aqueous solubility and reduced lipophilicity compared to flat aromatic JAK inhibitor cores. The des‑cyanoacetyl intermediate 4‑((3S,4R)-3‑methyl‑1,6‑diazaspiro[3.4]octan‑6‑yl)‑7H‑pyrrolo[2,3‑d]pyrimidine, when converted to the API, yields a measured log D₇.₄ of 0.8 and aqueous solubility of 120 μg mL⁻¹ [1]. By contrast, the non‑spirocyclic JAK inhibitor tofacitinib exhibits a log D₇.₄ of 1.5 and aqueous solubility of only 28 μg mL⁻¹ under identical shake‑flask conditions [2]. The lower lipophilicity of the spiro‑scaffold API supports the development of high‑concentration topical formulations with reduced risk of systemic partitioning.

physicochemical properties LogD aqueous solubility topical drug delivery

Highest‑Value Application Scenarios for 4-((3S,4R)-3-Methyl-1,6-diazaspiro[3.4]octan-6-yl)-7H-pyrrolo[2,3-d]pyrimidine


GMP Manufacturing of Delgocitinib Active Pharmaceutical Ingredient

The title compound is the direct penultimate intermediate in the patented commercial route to delgocitinib; a single N‑cyanoacetylation step delivers the API with >85% yield [1]. Procurement of this intermediate eliminates the need to construct the spiro‑amine framework and install the pyrrolopyrimidine core in‑house, collapsing a 4‑step synthetic sequence to a single transformation and substantially reducing batch cycle time.

Reference Standard for Impurity Profiling in Delgocitinib Drug Substance and Drug Product

Identified as Delgocitinib Impurity 7, this compound serves as a critical reference marker for HPLC/UPLC purity methods. Its well‑characterized stereochemistry and authenticated CAS registry (2064338‑19‑6) make it indispensable for regulatory submissions requiring identification, control, and quantification of process‑related impurities [2].

Medicinal Chemistry Exploration of Spirocyclic JAK Inhibitor Chemical Space

The free secondary amine in the 1‑position of the spiro ring provides a tractable handle for diversifying the N‑1 substituent. Libraries of N‑acyl, N‑sulfonyl, and N‑alkyl analogues have been generated starting from this intermediate, enabling structure‑activity relationship studies that yielded delgocitinib as the clinical candidate and continue to produce backup series with differentiated kinase selectivity profiles [3].

Topical Dermatological Formulation Development

The physicochemical properties conferred by the spiro‑pyrrolopyrimidine core—low log D (0.8) and high aqueous solubility (120 μg mL⁻¹)—enable the formulation of high‑concentration ointments and creams that achieve therapeutic skin concentrations while minimising systemic exposure. Formulators procuring the intermediate can access these favourable properties directly in the API without requiring salt‑formation or prodrug strategies [3].

Quote Request

Request a Quote for 4-((3S,4R)-3-Methyl-1,6-diazaspiro[3.4]octan-6-yl)-7H-pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.